molecular formula C13H19NO B13953781 2,2,3-Trimethyl-N-phenyl-butanamide CAS No. 4963-05-7

2,2,3-Trimethyl-N-phenyl-butanamide

Cat. No.: B13953781
CAS No.: 4963-05-7
M. Wt: 205.30 g/mol
InChI Key: ZJPKXFOXZPWWMF-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-N-phenyl-butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with three methyl groups and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-N-phenyl-butanamide typically involves the reaction of 2,2,3-trimethylbutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-N-phenyl-butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

2,2,3-Trimethyl-N-phenyl-butanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-N-phenyl-butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethyl-N-phenyl-butanamide: Unique due to its specific substitution pattern.

    Butyramide: Lacks the phenyl and additional methyl groups.

    N-Phenylacetamide: Similar structure but with an acetyl group instead of the butanamide backbone.

Uniqueness

This compound stands out due to its specific combination of substituents, which confer unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

4963-05-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,2,3-trimethyl-N-phenylbutanamide

InChI

InChI=1S/C13H19NO/c1-10(2)13(3,4)12(15)14-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15)

InChI Key

ZJPKXFOXZPWWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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